molecular formula C16H17NO5S B1610510 n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate CAS No. 74401-04-0

n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate

Cat. No. B1610510
CAS RN: 74401-04-0
M. Wt: 335.4 g/mol
InChI Key: HQMZBKRNRWIDME-SQQVDAMQSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-(p-formylstyryl)pyridinium methylsulfate is an organic compound with the molecular formula C16H17NO5S . It is a cationic dye that has been widely used in scientific research. It can be used to label and visualize various biological structures and processes.


Molecular Structure Analysis

The molecular structure of n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom . The IUPAC name for this compound is 4-[2-(4-formylphenyl)ethenyl]-1-methylpyridin-1-ium methyl sulfate .

Safety And Hazards

When handling n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]benzaldehyde;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14NO.CH4O4S/c1-16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13;1-5-6(2,3)4/h2-12H,1H3;1H3,(H,2,3,4)/q+1;/p-1/b3-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMZBKRNRWIDME-SQQVDAMQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C=O.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate

CAS RN

74401-04-0
Record name N-Methyl-4-(p-formylstyryl)pyridinium methylsulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074401040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-methyl-4-(p-formylstyryl)pyridinium methylsulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyridinium, 4-[2-(4-formylphenyl)ethenyl]-1-methyl-, methyl sulfate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate
Reactant of Route 2
Reactant of Route 2
n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate
Reactant of Route 3
n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate
Reactant of Route 4
Reactant of Route 4
n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate
Reactant of Route 5
Reactant of Route 5
n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate
Reactant of Route 6
n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.